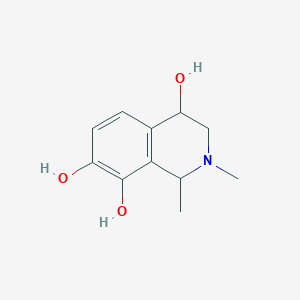
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of three hydroxyl groups and two methyl groups attached to the isoquinoline ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol typically involves multi-step organic reactions. One common method involves the reduction of a precursor compound, such as a nitro or ketone derivative, followed by methylation and hydroxylation steps. The reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate the hydrogenation of the precursor compounds under high pressure and temperature conditions. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated isoquinoline derivative.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline ketones, while reduction can produce fully saturated isoquinoline derivatives.
科学研究应用
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-2,7-dimethyl-isoquinoline: Similar structure but lacks the hydroxyl groups.
1,2,3,4-Tetrahydro-2,5-dimethyl-isoquinoline: Another similar compound with different methyl group positions.
1,2,3,4-Tetrahydro-2,7-dimethyl-naphthalene: A related compound with a naphthalene ring system instead of isoquinoline.
Uniqueness
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is unique due to the presence of three hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
102830-22-8 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3 |
InChI 键 |
FFPOPDFIKAHFHN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
规范 SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
同义词 |
4,7,8-Isoquinolinetriol, 1,2,3,4-tetrahydro-1,2-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















